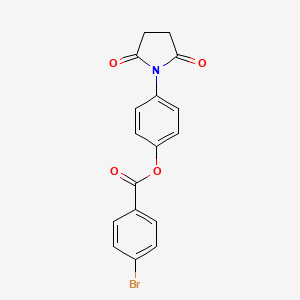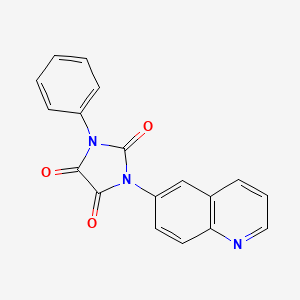![molecular formula C25H25ClN2O B12480056 2-({[1-(2-chlorobenzyl)-2-methyl-1H-indol-3-yl]methyl}amino)-1-phenylethanol](/img/structure/B12480056.png)
2-({[1-(2-chlorobenzyl)-2-methyl-1H-indol-3-yl]methyl}amino)-1-phenylethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[({1-[(2-CHLOROPHENYL)METHYL]-2-METHYLINDOL-3-YL}METHYL)AMINO]-1-PHENYLETHANOL is a complex organic compound with a unique structure that combines elements of indole, phenyl, and chlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[({1-[(2-CHLOROPHENYL)METHYL]-2-METHYLINDOL-3-YL}METHYL)AMINO]-1-PHENYLETHANOL typically involves multi-step organic reactions. One common method starts with the preparation of the indole derivative, followed by the introduction of the chlorophenyl group through a Friedel-Crafts alkylation reaction. The final step involves the formation of the amino alcohol through a reductive amination process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to improve yield and purity. Catalysts and solvents are carefully selected to optimize the reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-[({1-[(2-CHLOROPHENYL)METHYL]-2-METHYLINDOL-3-YL}METHYL)AMINO]-1-PHENYLETHANOL undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Amino derivatives, thiol derivatives.
Scientific Research Applications
2-[({1-[(2-CHLOROPHENYL)METHYL]-2-METHYLINDOL-3-YL}METHYL)AMINO]-1-PHENYLETHANOL has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 2-[({1-[(2-CHLOROPHENYL)METHYL]-2-METHYLINDOL-3-YL}METHYL)AMINO]-1-PHENYLETHANOL exerts its effects involves interactions with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved often include signal transduction cascades and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 2-[({1-[(2-BROMOPHENYL)METHYL]-2-METHYLINDOL-3-YL}METHYL)AMINO]-1-PHENYLETHANOL
- 2-[({1-[(2-FLUOROPHENYL)METHYL]-2-METHYLINDOL-3-YL}METHYL)AMINO]-1-PHENYLETHANOL
Uniqueness
Compared to similar compounds, 2-[({1-[(2-CHLOROPHENYL)METHYL]-2-METHYLINDOL-3-YL}METHYL)AMINO]-1-PHENYLETHANOL is unique due to the presence of the chlorophenyl group, which can influence its reactivity and interaction with biological targets. This structural feature may enhance its potency or selectivity in certain applications.
Properties
Molecular Formula |
C25H25ClN2O |
|---|---|
Molecular Weight |
404.9 g/mol |
IUPAC Name |
2-[[1-[(2-chlorophenyl)methyl]-2-methylindol-3-yl]methylamino]-1-phenylethanol |
InChI |
InChI=1S/C25H25ClN2O/c1-18-22(15-27-16-25(29)19-9-3-2-4-10-19)21-12-6-8-14-24(21)28(18)17-20-11-5-7-13-23(20)26/h2-14,25,27,29H,15-17H2,1H3 |
InChI Key |
ZUKKDQQHQRVVSI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1CC3=CC=CC=C3Cl)CNCC(C4=CC=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B12479980.png)
![2-{2-methoxy-4-[(4H-1,2,4-triazol-4-ylamino)methyl]phenoxy}acetamide](/img/structure/B12479981.png)
![Ethyl 5-({[3-(benzyloxy)phenyl]carbonyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B12479987.png)
![N-(3-chlorophenyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B12479988.png)
![Methyl 3-{[(2,3-dimethylphenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12479989.png)
![1-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}ethanone](/img/structure/B12479990.png)
![4-(thiophen-3-yl)-4,5-dihydro-2H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B12479998.png)
![4-[(2,6-dichlorobenzyl)(methylsulfonyl)amino]-N-(prop-2-en-1-yl)benzamide](/img/structure/B12480000.png)
![4-Chloro-3-{[(1-phenylcyclopentyl)carbonyl]amino}benzoic acid](/img/structure/B12480002.png)

![Ethyl 3-{[(3-bromophenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12480009.png)
![4-[2-({[5-(3-Chloro-4-fluorophenyl)furan-2-yl]methyl}amino)ethyl]benzenesulfonamide](/img/structure/B12480014.png)

![N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}-4-(propan-2-yl)benzamide](/img/structure/B12480048.png)
